4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one
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Overview
Description
4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thioether linkage, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with a suitable butanoyl chloride derivative under basic conditions to form 4-(4-chlorophenyl)thio)butanoyl chloride.
Piperazinone Formation: The next step involves the reaction of the thioether intermediate with 3-methylpiperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazinone ring can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of thioether and piperazinone groups on biological systems. It may serve as a model compound for drug development and pharmacological studies.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thioether and piperazinone groups may play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thio)butanoyl chloride: A precursor in the synthesis of the target compound.
3-Methylpiperazin-2-one: A core structure in the target compound.
4-Chlorophenyl isothiocyanate: Another compound with a chlorophenyl group and sulfur linkage.
Uniqueness
4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEIGNQUFSEXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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